molecular formula C12H10O B129857 1-Acenaphthenol CAS No. 6306-07-6

1-Acenaphthenol

Cat. No. B129857
CAS RN: 6306-07-6
M. Wt: 170.21 g/mol
InChI Key: MXUCIEHYJYRTLT-UHFFFAOYSA-N
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Description

1-Acenaphthenol is a chemical compound that is derived from acenaphthene. It is an early metabolite of the oxidation of acenaphthene and has been studied for its potential applications in various fields, including organic synthesis and as a photoproduct in photochemical reactions .

Synthesis Analysis

The synthesis of 1-Acenaphthenol and related compounds has been explored in several studies. For instance, acenaphthenyl acetate and acenaphthenol have been resolved through lipase-catalyzed acylation and hydrolysis, demonstrating the potential for enzymatic approaches in the synthesis of enantiomerically pure compounds . Additionally, the synthesis of novel acenaphthene derivatives, including those with potential antitumor properties, has been reported, highlighting the versatility of acenaphthene as a starting material for the preparation of biologically active molecules .

Molecular Structure Analysis

The molecular structure of acenaphthene derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the solid-state structure of azuleno[1,2-a]acenaphthylene, a compound related to 1-Acenaphthenol, was determined by X-ray diffraction, revealing a nearly planar structure with little bond alternation . Similarly, the molecular structures of peri-substituted acenaphthylphosphinoboranes have been reported, providing insights into the electronic characteristics and bonding interactions of these compounds .

Chemical Reactions Analysis

Acenaphthene and its derivatives undergo a variety of chemical reactions. The photolysis of acenaphthene at a silica gel/air interface leads to the formation of 1-Acenaphthenol as the principal photoproduct, with secondary photochemical conversion to 1-acenaphthenone also observed . Additionally, the electrophilic substitution and cycloaddition reactions of azuleno[1,2-a]acenaphthylene have been studied, demonstrating the reactivity of the acenaphthene moiety in different chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthene derivatives are influenced by their molecular structure and the nature of substituents. For instance, the synthesis of a new macromolecular material derived from 1,2-bis-(p-aminophenylimino)-acenaphthene has been reported, with the resulting polymer exhibiting remarkable photoconductive and semiconductive properties . The study of these properties is essential for the development of new materials with potential applications in electronics and photonics.

Scientific Research Applications

Enzymatic Resolution and Catalysis

1-Acenaphthenol and its derivatives have been utilized in enzymatic resolution processes, where enzymes like Pseudomonas fluorescens lipase catalyze hydrolysis and acylation. This process is pivotal in the preparation of optically active 1-acenaphthenol, which is of interest in transition-metal-catalyzed organic synthesis. For instance, the esters of 1-acenaphthenol have been examined as chiral, optically active substrates in palladium-catalyzed substitutions (Aribi‐Zouioueche & Fiaud, 2000).

Biodegradation and Environmental Research

1-Acenaphthenol is significant in environmental microbiology and biodegradation research. Microorganisms like Acinetobacter sp. strain AGAT-W and Sphingobacterium sp. strain RTSB utilize acenaphthene, converting it to 1-acenaphthenol during the degradation process. This understanding helps in elucidating the metabolic pathways involved in the assimilation of pollutants like acenaphthene and contributes to the broader knowledge of bioremediation processes (Ghosal et al., 2013) (Mallick, 2021).

Analytical Chemistry and Spectroscopy

The compound has been a subject of interest in analytical chemistry, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with cyclodextrin and other host molecules. Studies involving UV-Vis spectrophotometry and micro-planar chromatography have explored the retention behavior of 1-acenaphthenol and its derivatives in the presence of native β-cyclodextrin under varying temperatures, contributing valuable insights into the solubility and chromatographic behavior of these compounds (Kaleniecka et al., 2020).

Biochemistry and Molecular Biology

The interactions of 1-acenaphthenol with biological molecules and systems have been studied, such as its binding dynamics with sodium cholate aggregates and its encapsulation by β-cyclodextrin. These studies shed light on the molecular behavior of 1-acenaphthenol, its solubility, and its interactions with various host systems, providing a foundation for further exploration in fields like drug delivery and molecular encapsulation (Amundson et al., 2008).

Safety And Hazards

1-Acenaphthenol is a stable and combustible chemical substance . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While there is significant information available on the synthesis and properties of 1-Acenaphthenol, more research is needed to fully understand its potential applications and impacts on human health and the environment. For instance, understanding its biodegradation pathways can help in assessing its environmental fate and toxicity . Additionally, further studies on its interactions with various enzymes can provide insights into its potential uses in biotechnology and medicine.

properties

IUPAC Name

1,2-dihydroacenaphthylen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUCIEHYJYRTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951449
Record name 1,2-Dihydroacenaphthylen-1-ol
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acenaphthenol

CAS RN

6306-07-6, 28807-94-5
Record name (±)-Acenaphthenol
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Record name Acenaphthene-1-ol
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Record name Acenaphthylenol, 1,2-dihydro-
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Record name 1-ACENAPHTHENOL
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Record name 1,2-Dihydroacenaphthylen-1-ol
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Record name Acenaphthen-1-ol
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Synthesis routes and methods I

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Synthesis routes and methods II

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Acenaphthen-1-one (34 g, 200 mmol) was dissolved in methanol (300 ml). Sodium borohydride (8 g, 200 mmol) was added to this solution under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 1-acenaphthenol (33 g) as yellow crystals. (2) To a solution of 1-acenaphthenol (33 g, 190 mmol) and diphenylphosphorylazide (63 g, 230 mmol) in toluene (300 ml) was cooled to 0° C., DBU (diazabicycloundecene) (35 g, 230 mmol) was added and the mixture was stirred at room temperature for 6 hr. The reaction mixture was poured into water and extracted with toluene. The combined organic phase was washed with water, dried over magnesium sulfate, and concentrated. A crude product was dissolved in a mixed solvent (330 ml) of THF/water (10:1), triphenylphosphine (53 g) was added thereto, and the mixture was heated under reflux for 6 hr. After cooling to room temperature, the solvent was evaporated and 1N-hydrochloric acid (200 ml) was added to the residue. Unnecessary materials were extracted with ethyl acetate. The aqueous phase was alkalified with potassium carbonate and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give acenaphthen-1-yl-amine (20 g) as a red oil. (3) Acenaphthen-1-yl-amine (20 g, 118 mmol) was dissolved in ethanol (200 ml). Potassium carbonate (1.7 g, 12 mmol) and 1-ethyl-1-methyl-4-oxopiperidinium iodide (38 g) dissolved in water (100 ml) was added and the mixture was heated under reflux for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give 1-(acenaphthen-1-yl)-piperidin-4-one (23 g) as yellow crystals. (4) To a solution of 1-(acenaphthen-1-yl)-piperidin-4-one (12 g, 48 mmol) and 1,2-phenylenediamine (10.8 g, 100 mmol) in THF (100 ml) was cooled to 0° C. were added sodium triacetoxy borohydride (34 g) and acetic acid (12 ml) and the mixture was stirred at room temperature for 17 hr. The reaction mixture was poured into water and potassium carbonate was added for neutralization. The mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give N-[1-(acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (8.5 g) as yellow crystals. (5) N-[1-(Acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (1 g, 3 mmol) was dissolved in THF (30 ml), and triethylamine (1.4 ml, 10 mmol) and 1,1′-thiocarbonyldiimidazole (0.63 g, 3.5 mmol) were added. The mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated aqueous ammonium chloride solution, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (1.17 g) as a gray-white solid.
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